molecular formula C26H42N4 B15123341 N,N'-Bis-(3-benzylamino-propyl)-N,N'-dimethyl-butane-1,4-diamine

N,N'-Bis-(3-benzylamino-propyl)-N,N'-dimethyl-butane-1,4-diamine

Cat. No.: B15123341
M. Wt: 410.6 g/mol
InChI Key: VROVQUYGYHSHPP-UHFFFAOYSA-N
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Description

N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine is a synthetic organic compound characterized by its complex structure, which includes multiple amine groups and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of N,N’-dimethyl-1,4-butanediamine with 3-benzylaminopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Specific pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of benzylamine and dimethylbutane moieties makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C26H42N4

Molecular Weight

410.6 g/mol

IUPAC Name

N,N'-bis[3-(benzylamino)propyl]-N,N'-dimethylbutane-1,4-diamine

InChI

InChI=1S/C26H42N4/c1-29(21-11-17-27-23-25-13-5-3-6-14-25)19-9-10-20-30(2)22-12-18-28-24-26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3

InChI Key

VROVQUYGYHSHPP-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN(C)CCCNCC1=CC=CC=C1)CCCNCC2=CC=CC=C2

Origin of Product

United States

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